1-Bromo-2-chloro-3-fluoro-4-methylbenzene

Catalog No.
S3648728
CAS No.
909122-30-1
M.F
C7H5BrClF
M. Wt
223.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloro-3-fluoro-4-methylbenzene

CAS Number

909122-30-1

Product Name

1-Bromo-2-chloro-3-fluoro-4-methylbenzene

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-methylbenzene

Molecular Formula

C7H5BrClF

Molecular Weight

223.47 g/mol

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3

InChI Key

YGOVJHUYSYLBCX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Br)Cl)F

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Cl)F

1-Bromo-2-chloro-3-fluoro-4-methylbenzene, also known by its IUPAC name, is an aromatic compound characterized by a benzene ring that is substituted with four distinct groups: bromine (Br), chlorine (Cl), fluorine (F), and a methyl group (CH₃). Its molecular formula is C₇H₅BrClF, and it has a molecular weight of 223.47 g/mol. The presence of multiple halogens and a methyl group creates a unique steric environment, which may influence its reactivity and interactions in various chemical contexts.

  • Due to the absence of specific research, safety information on 1-Bromo-2-chloro-3-fluoro-4-methylbenzene is limited.
  • However, considering the halogen substituents, one can assume:
    • Similar health hazards as other halogenated aromatics, including skin and eye irritation, respiratory problems upon inhalation, and potential carcinogenicity.
    • It's likely flammable like many organic compounds.

The chemical behavior of 1-Bromo-2-chloro-3-fluoro-4-methylbenzene can be predicted based on the properties of similar halogenated aromatic compounds. Potential reactions include:

  • Substitution Reactions: The halogen substituents (bromine and chlorine) can be replaced by other functional groups such as nitro or methoxy under appropriate conditions. For instance, nucleophilic substitution may occur where the halogen is displaced by a nucleophile.
  • Addition Reactions: The compound can undergo electrophilic aromatic substitution, where electrophiles attack the aromatic ring. This reaction is less common for heavily substituted aromatics but can occur under specific conditions.

Several synthesis methods have been proposed for 1-Bromo-2-chloro-3-fluoro-4-methylbenzene:

  • Halogenation of Toluene Derivatives: This method involves the sequential introduction of bromine, chlorine, and fluorine to a suitable toluene derivative under controlled conditions. The process may utilize reagents such as sulfuric acid to facilitate the reaction .
  • Refluxing with Sulfuric Acid: A mixture of chloroaniline derivatives can be treated with sulfuric acid to promote the formation of the desired compound through electrophilic substitution reactions .
  • Use of Copper(I) Iodide: In some synthesis routes, copper(I) iodide and potassium iodide are employed to facilitate halogen exchange reactions, allowing for the introduction of fluorine into the aromatic system .

1-Bromo-2-chloro-3-fluoro-4-methylbenzene finds applications primarily in research settings. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. The compound may also be used in material science for creating specialized polymers or coatings due to its halogenated nature, which can impart desirable physical properties .

While specific interaction studies on 1-Bromo-2-chloro-3-fluoro-4-methylbenzene are scarce, similar compounds have been shown to interact with various biological targets, including enzymes and receptors. The halogens in these compounds often enhance their ability to form non-covalent interactions such as hydrogen bonds or halogen bonds, which can be crucial in drug design and development .

Several compounds exhibit structural similarities to 1-Bromo-2-chloro-3-fluoro-4-methylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1-Bromo-4-chloro-2-fluoro-3-methylbenzene943830-58-80.81Different position of methyl group; potential for varied reactivity
1-Bromo-4-chloro-2-fluoro-5-methylbenzene200190-87-00.81Variation in methyl group position; impacts sterics
1,3-Dibromo-2-chloro-5-fluorobenzene179897-90-60.80Increased bromination; potential for enhanced reactivity
1-Bromo-2-chloro-3,5-difluorobenzene187929-82-40.79Additional fluorine substituent; alters electronic properties
2,5-Dibromo-1-chloro-3-fluorobenzene1000572-88-20.79Increased bromination; affects solubility and stability

These comparisons illustrate how variations in substituent positions and types can significantly influence the chemical behavior and applications of these compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

221.92472 g/mol

Monoisotopic Mass

221.92472 g/mol

Heavy Atom Count

10

Wikipedia

4-Bromo-3-chloro-2-fluorotoluene

Dates

Last modified: 08-20-2023

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